

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinoline N-Oxides

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Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

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The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an N-oxide functionality to this heterocyclic system gives rise to quinoline N-oxides, a class of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinoline N-oxides, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Substituted Quinoline N-Oxides

Substituted quinoline N-oxides have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action is often linked to the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Comparative Anticancer Potency

The anticancer efficacy of substituted quinoline N-oxides is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the in vitro cytotoxic activity of various substituted quinoline N-oxide derivatives and related quinoline compounds against different cancer cell lines.

Compound Class	Derivative	Cancer Cell Line	IC50/GI50 (μM)
Isoquinolinequinone N-Oxides	C(6) isomers	Human Tumor Cell Lines (NCI-60)	Mean GI50 > 2 times lower than C(7) isomers
2-Arylquinolines	Quinoline 13	HeLa (Cervical)	8.3
2-Arylquinolines	Tetrahydroquinoline 18	HeLa (Cervical)	13.15
2-Arylquinolines	Quinoline 12	PC3 (Prostate)	31.37
2-Arylquinolines	Quinoline 11	PC3 (Prostate)	34.34
2-(3-chlorophenyl)-6,7-dimethoxyquinoline	Q6	HCT116 (Colon)	25.5 ± 2.7
2-(3-chlorophenyl)-6,7-dimethoxyquinoline	Q6	A549 (Lung)	32 ± 4.7

Note: Direct comparison of IC50/GI50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.

Structure-Activity Relationship Insights for Anticancer Activity

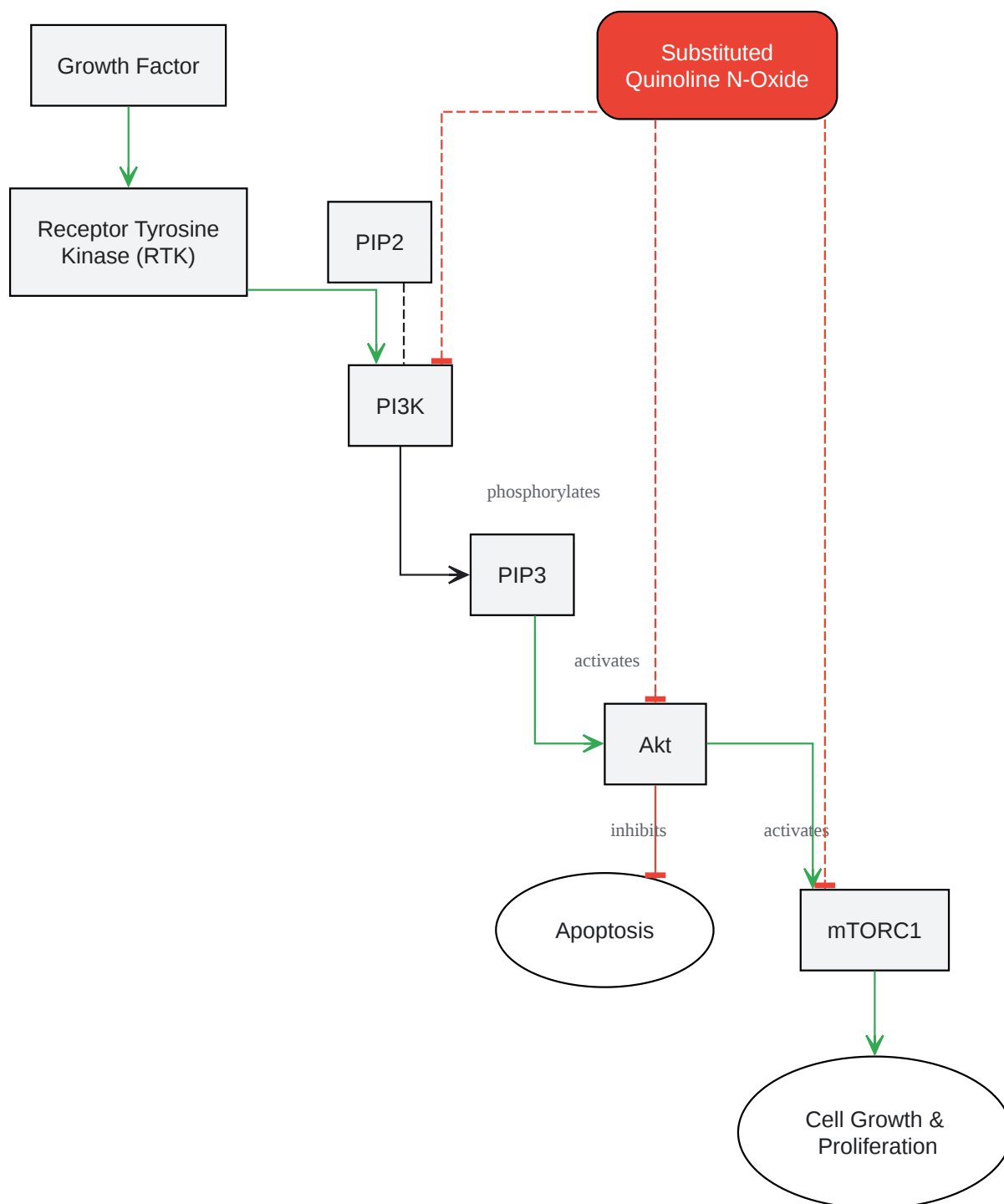
The nature and position of substituents on the quinoline N-oxide core significantly influence their anticancer activity:

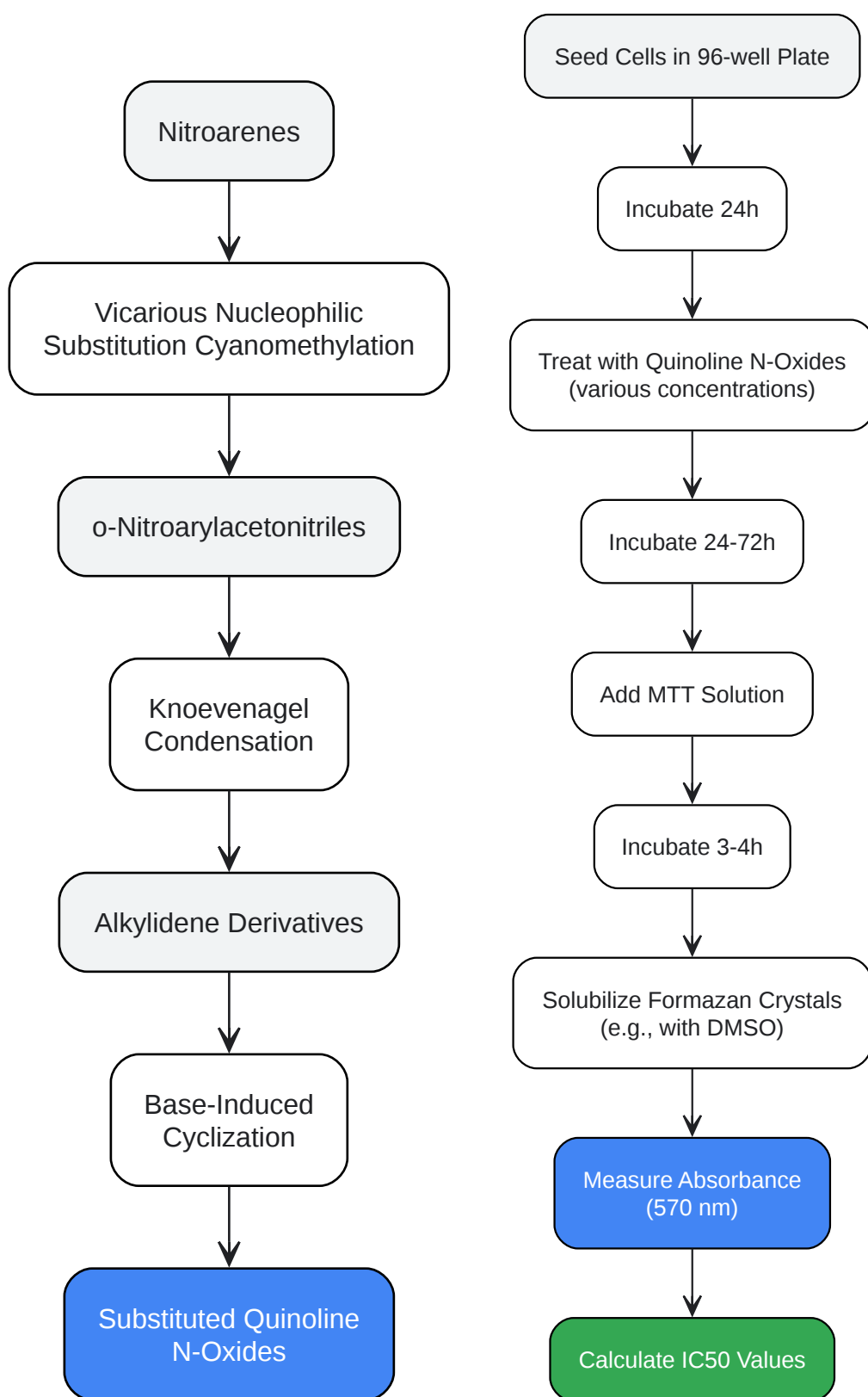
- Substitution at C2 and C4: The introduction of aryl or heteroaryl groups at the C2 and C4 positions can enhance cytotoxicity.^[1] The electronic and steric properties of these substituents are critical determinants of activity.
- Substitution on the Benzenoid Ring: Electron-donating groups, such as methoxy groups, on the benzene ring of the quinoline scaffold are often associated with increased potency.^[1]

- Halogenation: The presence of halogen atoms on the quinoline ring can modulate the anticancer activity, with the position and type of halogen being important factors.

Signaling Pathway Inhibition: PI3K/Akt/mTOR

A prominent mechanism of action for the anticancer effects of some quinoline N-oxides is the inhibition of the PI3K/Akt/mTOR signaling pathway.^[2] Dysregulation of this pathway is a hallmark of many cancers.





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